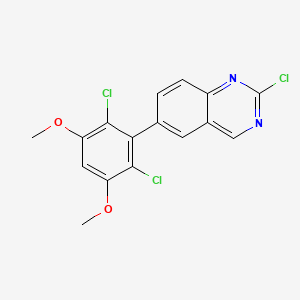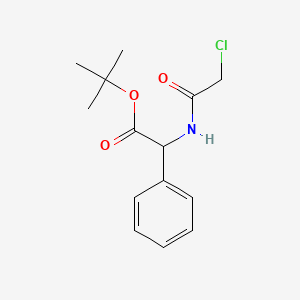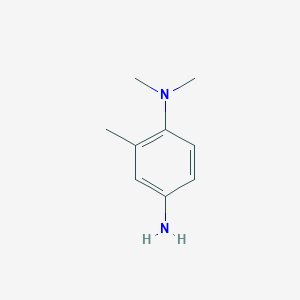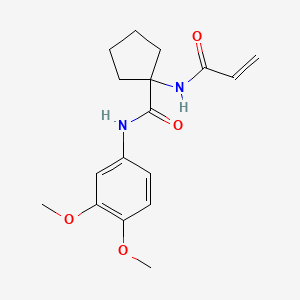![molecular formula C20H24N6O3 B2659404 7-Benzyl-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 919027-98-8](/img/structure/B2659404.png)
7-Benzyl-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triazines are a group of heterocyclic compounds that have been studied for their potential in medicinal chemistry . They are known to be building blocks in the design of biologically important organic molecules . The compound you mentioned seems to be a derivative of triazine, with additional functional groups attached.
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis
Triazines are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined using techniques such as melting point determination and NMR spectroscopy .Applications De Recherche Scientifique
Synthesis and Structural Analysis
A study on the synthesis and spectroscopic studies of related triazine compounds, including crystal structure analysis, has been conducted. These compounds demonstrate significant interactions through hydrogen bonds and N-H---O bridges, highlighting their potential for forming complex structures and applications in crystal engineering and molecular design (Abushamleh, Shihada, & Weller, 2003).
Research on methyl rearrangement of methoxy-triazines in both solid and liquid states provides insights into their thermal behavior, crucial for understanding the stability and reactivity of these compounds under various conditions (Handelsman-Benory et al., 2000).
Potential Medicinal Applications
Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized, demonstrating significant COX-1/COX-2 inhibition and analgesic and anti-inflammatory activities. This research suggests a potential pathway for the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Another study focused on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, introducing a new class of cyclic dipeptidyl ureas. These compounds represent a novel class of pseudopeptidic triazines, which might have implications in the development of new pharmaceuticals (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Chemical Reactions and Mechanisms
Research into an efficient one-pot, four-component synthesis of {[(1H‐1,2,3‐Triazol-4-yl)methoxy]phenyl}‐1H‐pyrazolo[1,2‐b]phthalazine-5,10‐dione derivatives has been conducted, showcasing a method for generating complex molecules, which could be applied in the design of novel compounds with specific functionalities (Torkian, Dabiri, Salehi, & Bararjanian, 2011).
A novel acid-catalyzed O-benzylating reagent with the smallest unit of imidate structure has been developed, demonstrating an innovative approach to benzyl ether formation. This method could streamline the synthesis of benzylated derivatives, which are valuable in pharmaceutical chemistry (Yamada, Fujita, & Kunishima, 2012).
Orientations Futures
Propriétés
IUPAC Name |
7-benzyl-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-13-14(2)26-16-17(21-19(26)25(22-13)10-11-29-4)23(3)20(28)24(18(16)27)12-15-8-6-5-7-9-15/h5-9,14H,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZHVJZHJINJIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC4=CC=CC=C4)CCOC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzyl-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2659322.png)


![3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde](/img/structure/B2659325.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2659326.png)



![2-{[1-(Pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2659335.png)

![4-Oxaspiro[2.4]heptan-6-ol](/img/structure/B2659338.png)

![Tert-butyl 3-[3-(prop-2-enoylamino)propanoyl]imidazolidine-1-carboxylate](/img/structure/B2659343.png)